

## AT7867 Dihydrochloride: A Technical Guide to p70S6K and PKA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | AT7867 dihydrochloride |           |
| Cat. No.:            | B605655                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Protein Kinase B (Akt), p70 S6 Kinase (p70S6K), and Protein Kinase A (PKA).[1][2] Developed through fragment-based lead discovery and structure-based drug design, AT7867 has demonstrated significant potential in preclinical cancer research.[3] Its mechanism of action involves the suppression of crucial cellular signaling pathways that govern cell growth, proliferation, and survival.[3][4] This technical guide provides an in-depth overview of AT7867's inhibitory profile against p70S6K and PKA, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

## Data Presentation In Vitro Kinase Inhibitory Activity of AT7867

The inhibitory potency of AT7867 has been quantified against several key kinases in the AGC family using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



| Target Kinase | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| Akt1          | 32        | [1][2]    |
| Akt2          | 17        | [1][2]    |
| Akt3          | 47        | [1][2]    |
| p70S6K        | 85        | [1][2]    |
| PKA           | 20        | [1][2]    |

## **Cellular Proliferation Inhibition by AT7867**

AT7867 has been shown to inhibit the proliferation of various human cancer cell lines. The IC50 values for cell growth inhibition after 72 hours of treatment are presented below.

| Cell Line  | Tumor Type      | IC50 (μM) | Reference |
|------------|-----------------|-----------|-----------|
| MES-SA     | Uterine Sarcoma | 0.94      | [2]       |
| MDA-MB-468 | Breast Cancer   | 2.26      | [2]       |
| MCF-7      | Breast Cancer   | 1.86      | [2]       |
| HCT116     | Colon Cancer    | 1.76      | [2]       |
| HT29       | Colon Cancer    | 3.04      | [2]       |
| U87MG      | Glioblastoma    | 8.22      | [2]       |
| PC-3       | Prostate Cancer | 10.37     | [2]       |
| DU145      | Prostate Cancer | 11.86     | [2]       |

## **Signaling Pathways**

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by AT7867 on p70S6K and its broader impact on the AGC kinase family, including PKA.





Click to download full resolution via product page

Caption: AT7867 inhibits key nodes in the PI3K/Akt/mTOR and PKA signaling pathways.



# Experimental Protocols In Vitro Kinase Assay (Radiometric Filter Binding Format)

This protocol is adapted from Grimshaw et al., 2010 and is suitable for determining the IC50 values of AT7867 against p70S6K and PKA.[5]

#### Materials:

- AT7867 dihydrochloride
- Recombinant human p70S6K and PKA enzymes
- Peptide substrate (e.g., Kemptide for PKA)
- Kinase assay buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl<sub>2</sub>, 1 mM sodium orthovanadate, 1 mM DTT, 10 µg/ml BSA)
- [y-32P]ATP
- Filter mats
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of AT7867 in DMSO.
- In a 96-well plate, add the kinase, peptide substrate, and AT7867 dilution to the kinase assay buffer.
- Initiate the reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by spotting the mixture onto filter mats.
- Wash the filter mats extensively to remove unincorporated [y-32P]ATP.



- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

## Western Blot Analysis of p-p70S6K (Thr389)

This protocol outlines the procedure to assess the effect of AT7867 on the phosphorylation of p70S6K in cultured cells.

#### Materials:

- Human cancer cell line (e.g., U87MG)
- Complete cell culture medium
- AT7867 dihydrochloride
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, and anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- ECL Western Blotting Detection Reagents

#### Procedure:

- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of AT7867 or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).



- Lyse the cells and quantify the protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using ECL detection reagents.
- Strip the membrane and re-probe for total p70S6K and GAPDH to ensure equal loading.

## **Cell Viability Assay (AlamarBlue Assay)**

This protocol, based on methods described by Grimshaw et al. (2010), measures the metabolic activity of cells as an indicator of cell viability.[5]

#### Materials:

- Human cancer cell line (e.g., U87MG)
- Complete cell culture medium
- AT7867 dihydrochloride
- AlamarBlue reagent
- 96-well microplates
- Plate reader

#### Procedure:

 Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.



- Treat the cells with a range of concentrations of AT7867 for 72 hours.
- Add AlamarBlue reagent to each well and incubate for 4-6 hours at 37°C.
- Measure the fluorescence or absorbance of the wells using a plate reader.
- Calculate cell viability as a percentage of the DMSO-treated control cells and plot the data to determine the IC50 value.

## **Experimental Workflow Visualization**

The following diagram provides a logical workflow for evaluating the inhibitory effects of AT7867.





Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing the activity of AT7867.

### Conclusion

AT7867 dihydrochloride is a valuable research tool for investigating cellular signaling pathways dependent on Akt, p70S6K, and PKA. Its potent and selective inhibitory profile makes it a suitable candidate for preclinical studies in various cancer models. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers aiming to utilize AT7867 in their studies. Further investigation into the broader kinome selectivity and in vivo efficacy of AT7867 will continue to elucidate its full therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Kinase inhibitor pathways HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. crossfire-oncology.com [crossfire-oncology.com]
- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]
- To cite this document: BenchChem. [AT7867 Dihydrochloride: A Technical Guide to p70S6K and PKA Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b605655#at7867-dihydrochloride-p70s6k-and-pka-inhibition]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com